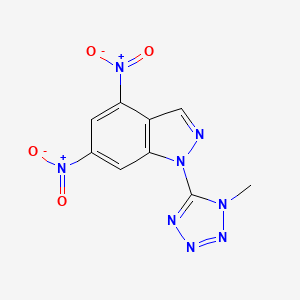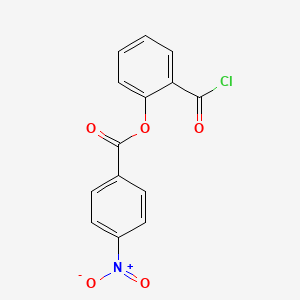
2-(Chlorocarbonyl)phenyl 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chlorocarbonyl)phenyl 4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chlorocarbonyl group attached to a phenyl ring, which is further connected to a 4-nitrobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorocarbonyl)phenyl 4-nitrobenzoate typically involves the reaction of 2-(Chlorocarbonyl)phenol with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chlorocarbonyl)phenyl 4-nitrobenzoate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, typically under basic conditions.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Substituted amides or esters.
Reduction: 2-(Chlorocarbonyl)phenyl 4-aminobenzoate.
Hydrolysis: 2-(Chlorocarbonyl)phenol and 4-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
2-(Chlorocarbonyl)phenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Chlorocarbonyl)phenyl 4-nitrobenzoate involves its interaction with nucleophiles, leading to the formation of substitution products. The nitro group can undergo reduction, affecting the electronic properties of the molecule and influencing its reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chlorocarbonyl)phenyl 2-nitrobenzoate
- 4-Nitrobenzoyl chloride
Uniqueness
2-(Chlorocarbonyl)phenyl 4-nitrobenzoate is unique due to the specific positioning of the nitro group on the benzene ring, which influences its reactivity and potential applications. The presence of both a chlorocarbonyl and a nitro group provides a versatile platform for further chemical modifications and functionalization.
Propiedades
Número CAS |
89882-97-3 |
|---|---|
Fórmula molecular |
C14H8ClNO5 |
Peso molecular |
305.67 g/mol |
Nombre IUPAC |
(2-carbonochloridoylphenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C14H8ClNO5/c15-13(17)11-3-1-2-4-12(11)21-14(18)9-5-7-10(8-6-9)16(19)20/h1-8H |
Clave InChI |
HXFSKGVJWLFSNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)Cl)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


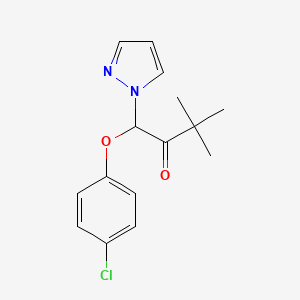
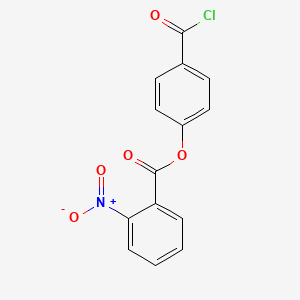
![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol]](/img/structure/B14379523.png)
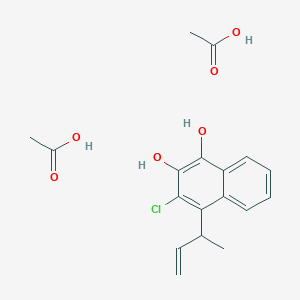
![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
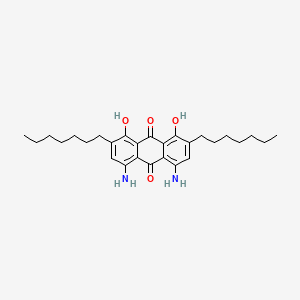
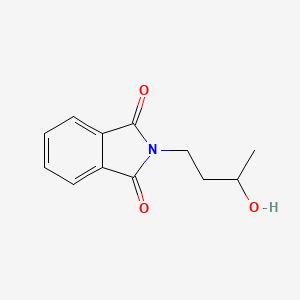
![2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)-](/img/structure/B14379567.png)
![2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14379573.png)
![1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea](/img/structure/B14379576.png)
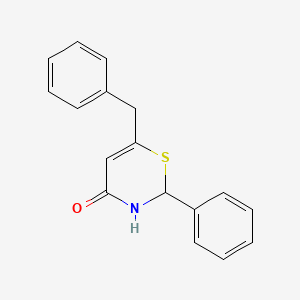
![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL](/img/structure/B14379586.png)
